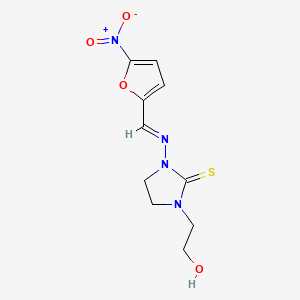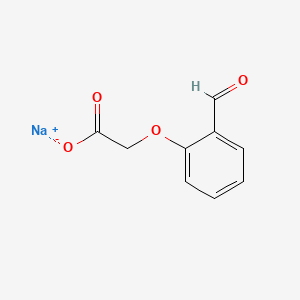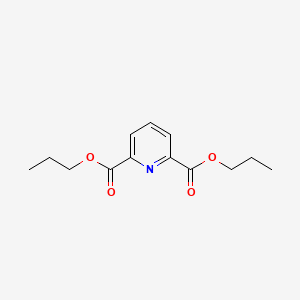![molecular formula C13H11NOS B14509574 3-Methoxydibenzo[b,d]thiophen-2-amine CAS No. 62986-41-8](/img/structure/B14509574.png)
3-Methoxydibenzo[b,d]thiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxydibenzo[b,d]thiophen-2-amine is an organic compound belonging to the class of dibenzothiophenes It is characterized by a dibenzothiophene core with a methoxy group at the 3-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxydibenzo[b,d]thiophen-2-amine typically involves the following steps:
Formation of the Dibenzothiophene Core: The dibenzothiophene core can be synthesized through various methods, including the cyclization of biphenyl derivatives with sulfur sources.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Amination: The amine group is introduced through nucleophilic substitution reactions, often using amine sources like ammonia or primary amines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methoxydibenzo[b,d]thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted dibenzothiophene derivatives.
Scientific Research Applications
3-Methoxydibenzo[b,d]thiophen-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-Methoxydibenzo[b,d]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity.
Comparison with Similar Compounds
3-Methoxydibenzo[b,d]thiophen-2-amine can be compared with other similar compounds, such as:
Dibenzo[b,d]thiophen-2-amine: Lacks the methoxy group, which may result in different chemical and biological properties.
3-Methoxydibenzo[b,d]thiophene:
2-Aminodibenzothiophene: Similar structure but without the methoxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of methoxy and amine groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
62986-41-8 |
|---|---|
Molecular Formula |
C13H11NOS |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
3-methoxydibenzothiophen-2-amine |
InChI |
InChI=1S/C13H11NOS/c1-15-11-7-13-9(6-10(11)14)8-4-2-3-5-12(8)16-13/h2-7H,14H2,1H3 |
InChI Key |
ZVTUBQSLYPYRHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3=CC=CC=C3SC2=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14509507.png)





![1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14509550.png)



![3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14509577.png)
